molecular formula C16H22N2O2S B12741497 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- CAS No. 88655-32-7

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo-

Cat. No.: B12741497
CAS No.: 88655-32-7
M. Wt: 306.4 g/mol
InChI Key: XTZYBZMXUWTENX-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate amido-nitriles under mild conditions. The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the substituents are electron-withdrawing.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- is unique due to its specific substituents and the presence of a thioxo group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88655-32-7

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

1-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C16H22N2O2S/c1-12(2)11-20-14-5-3-13(4-6-14)7-9-18-10-8-15(19)17-16(18)21/h3-6,12H,7-11H2,1-2H3,(H,17,19,21)

InChI Key

XTZYBZMXUWTENX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S

Origin of Product

United States

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